Abacavir carboxylate

Übersicht

Beschreibung

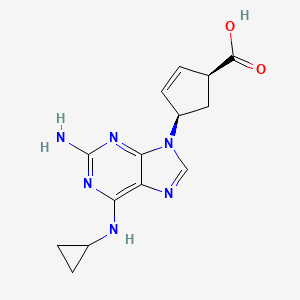

Abacavir Carboxylate is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. This compound is formed by the oxidation of the C-5’ hydroxymethyl group of Abacavir to a carboxy group . It is one of the major metabolites of Abacavir in humans .

Wissenschaftliche Forschungsanwendungen

Abacavir-Carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Abacavir-Carboxylat hängt hauptsächlich mit seiner Rolle als Metabolit von Abacavir zusammen. Abacavir selbst ist ein Nukleosid-Reverse-Transkriptase-Inhibitor, der das Reverse-Transkriptase-Enzym blockiert, das für die HIV-Replikation essentiell ist . Abacavir-Carboxylat, als Metabolit, hemmt das Enzym nicht direkt, sondern ist an den Stoffwechselwegen beteiligt, die die Pharmakokinetik und Pharmakodynamik von Abacavir beeinflussen .

Ähnliche Verbindungen:

Abacavir: Die Stammverbindung, ein Nukleosid-Reverse-Transkriptase-Inhibitor.

Abacavir-Glucuronid: Ein weiterer wichtiger Metabolit von Abacavir, der durch Glucuronidierung gebildet wird.

Vergleich:

Abacavir-Carboxylat vs. Abacavir: Abacavir-Carboxylat ist ein Oxidationsprodukt und hat nicht die gleiche antivirale Aktivität wie Abacavir.

Abacavir-Carboxylat vs. Abacavir-Glucuronid: Beide sind wichtige Metaboliten von Abacavir, aber sie werden durch verschiedene Stoffwechselwege gebildet.

Zusammenfassend lässt sich sagen, dass Abacavir-Carboxylat eine wichtige Verbindung im Studium des Abacavir-Stoffwechsels und seiner Pharmakokinetik ist. Seine Herstellung, chemischen Reaktionen und Anwendungen in der wissenschaftlichen Forschung liefern wertvolle Erkenntnisse zum umfassenden Verständnis von Abacavir und seinen therapeutischen Wirkungen.

Wirkmechanismus

Target of Action

Abacavir carboxylate primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . It is a nucleoside reverse transcriptase inhibitor (NRTI) and its primary role is to inhibit the HIV reverse transcriptase enzyme .

Mode of Action

This compound, once inside the cell, is converted by cellular enzymes to its active metabolite, carbovir triphosphate . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Biochemical Pathways

This compound is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive glucuronide and carboxylate metabolites .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . It is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The antiviral effect of this compound is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing . This results in the inhibition of the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors play a significant role in the development of hypersensitivity reactions to abacavir . The presence of the HLA-B*57:01 allele is strongly linked to an increased risk of developing hypersensitivity reactions . Therefore, pharmacogenetic screening is recommended before prescribing abacavir . Soil properties can also influence the production and fate of carboxylates, leading to uncertainty in understanding their role in terrestrial ecosystems .

Safety and Hazards

Zukünftige Richtungen

Abacavir is used together with other HIV medications, such as abacavir/lamivudine/zidovudine, abacavir/dolutegravir/lamivudine, and abacavir/lamivudine . It is on the World Health Organization’s List of Essential Medicines . It is available as a generic medication . The ability to monitor antiretroviral drug concentration on an individual basis will allow practitioners to create a patient-specific regimen to reduce individual suffering .

Biochemische Analyse

Biochemical Properties

Abacavir Carboxylate interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions result in the formation of inactive glucuronide and carboxylate metabolites .

Cellular Effects

This compound influences cell function by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of HIV. It impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to carbovir-triphosphate (CBV-TP), an active intracellular anabolite . CBV-TP inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has a terminal elimination half-life of approximately 1.5 hours . Its stability, degradation, and long-term effects on cellular function have been studied in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes like uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions lead to the formation of inactive glucuronide and carboxylate metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg , suggesting that this compound is distributed to extravascular spaces .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Abacavir-Carboxylat beinhaltet die Oxidation von Abacavir. Dies kann mit verschiedenen Oxidationsmitteln wie Wasserstoffperoxid oder anderen chemischen Oxidationsmitteln erreicht werden . Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die selektive Oxidation der Hydroxymethylgruppe zu einer Carboxylgruppe sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Abacavir-Carboxylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher analytischer Werkzeuge wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) ist üblich bei der Überwachung des Produktionsprozesses .

Analyse Chemischer Reaktionen

Reaktionstypen: Abacavir-Carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die primäre Reaktion zur Bildung von Abacavir-Carboxylat aus Abacavir.

Reduktion: Kann unter bestimmten Bedingungen zurück zu Abacavir reduziert werden.

Substitution: Kann nukleophile Substitutionsreaktionen an der Carboxylgruppe eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkohole.

Hauptprodukte, die gebildet werden:

Oxidation: Abacavir-Carboxylat.

Reduktion: Abacavir.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Eigenschaften

IUPAC Name |

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMNHMMTKMVCP-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718879 | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384380-52-3 | |

| Record name | Abacavir 5'-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)